molecular formula C6H9ClF3NO2 B11719307 (3S,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

(3S,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B11719307
M. Wt: 219.59 g/mol
InChI Key: WRWPZFUIFXLHEJ-HJXLNUONSA-N
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Description

(3S,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant interest in various fields of chemistry and pharmacology. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . This reaction is carried out in the presence of copper(II) triflate and a base such as DBU in acetonitrile at 35°C, yielding the desired product with high regioselectivity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar copper-catalyzed reactions. The scalability of these reactions allows for the efficient production of (3S,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride in quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques.

Major Products

The major products formed from these reactions include trifluoromethylated ketones, alcohols, amines, and substituted pyrrolidine derivatives. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

(3S,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
  • 2-fluoro-4-(trifluoromethyl)pyridine
  • α-(trifluoromethyl)styrene derivatives

Uniqueness

(3S,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its chiral nature and the specific positioning of the trifluoromethyl group. This configuration imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C6H9ClF3NO2

Molecular Weight

219.59 g/mol

IUPAC Name

(3S,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-2-10-1-3(4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4+;/m1./s1

InChI Key

WRWPZFUIFXLHEJ-HJXLNUONSA-N

Isomeric SMILES

C1[C@H]([C@H](CN1)C(F)(F)F)C(=O)O.Cl

Canonical SMILES

C1C(C(CN1)C(F)(F)F)C(=O)O.Cl

Origin of Product

United States

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